molecular formula C8H14N2O B12876333 1-Butyl-3-methyl-1H-pyrazol-5-ol

1-Butyl-3-methyl-1H-pyrazol-5-ol

Cat. No.: B12876333
M. Wt: 154.21 g/mol
InChI Key: KEOZRIRNDUJXLQ-UHFFFAOYSA-N
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Description

1-Butyl-3-methyl-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at position 5, a butyl substituent at position 1, and a methyl group at position 3. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-butyl-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C8H14N2O/c1-3-4-5-10-8(11)6-7(2)9-10/h6,9H,3-5H2,1-2H3

InChI Key

KEOZRIRNDUJXLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C=C(N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methyl-1H-pyrazol-5-ol can be synthesized through various methods. One common approach involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Mechanism of Action

The mechanism of action of 1-Butyl-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Pyrazol-5-ol Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Reference
This compound Butyl (1), Methyl (3) C₈H₁₄N₂O 154.21 N/A -
1-Benzyl-3-methyl-1H-pyrazol-5-ol Benzyl (1), Methyl (3) C₁₁H₁₂N₂O 188.23 946-23-6
1-(1H-Benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol Benzimidazolyl (1), Ethyl (4), Methyl (3) C₁₃H₁₄N₄O 242.28 944782-87-0
2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol 1-Methyl-pyrazol-4-yl (2), Thiazol-5-ol C₇H₇N₃OS 181.21 2155855-91-5

Substituent Effects and Inferred Properties

1-Benzyl-3-methyl-1H-pyrazol-5-ol (CAS 946-23-6): The benzyl group at position 1 introduces aromaticity, enhancing π-π stacking interactions compared to the aliphatic butyl group in the target compound. This aromatic substituent may increase lipophilicity and improve binding affinity in biological systems (e.g., enzyme active sites) .

1-(1H-Benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol (CAS 944782-87-0) :

  • The benzimidazolyl substituent at position 1 adds a bicyclic aromatic system, likely increasing rigidity and hydrogen-bonding capacity. This could enhance interactions with biomolecular targets (e.g., DNA or proteins) .
  • The ethyl group at position 4 may alter steric hindrance compared to the butyl group in the target compound, affecting conformational flexibility.

2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol (CAS 2155855-91-5) :

  • The thiazole ring replaces the pyrazole core, introducing a sulfur atom. Sulfur’s electronegativity and polarizability may influence electronic properties and metabolic stability .
  • The molecular weight (181.21 g/mol) is intermediate between the target compound and the benzyl derivative, suggesting moderate solubility in polar solvents.

Notes

Limitations : Direct experimental data on this compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.

Regulatory and Industrial Relevance : CAS numbers and molecular identifiers (e.g., UNII, DSSTox) provided in and highlight regulatory frameworks governing these compounds.

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